2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate
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Overview
Description
2-(2-Oxa-6-azaspiro[33]heptan-6-yl)ethanamine oxalate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate typically involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions. This reaction forms the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol. The resulting product is treated with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of magnesium salts and the potential presence of partially hydrated oxalic acid .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A related compound with a similar spiro structure.
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride: Another derivative with different counterions
Uniqueness
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate is unique due to its specific oxalate counterion, which can influence its solubility, stability, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H16N2O5 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c8-1-2-9-3-7(4-9)5-10-6-7;3-1(4)2(5)6/h1-6,8H2;(H,3,4)(H,5,6) |
InChI Key |
LWGGYBRFWRCGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CCN)COC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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